molecular formula C16H23NO B11169670 N-benzyl-3-cyclohexylpropanamide

N-benzyl-3-cyclohexylpropanamide

Cat. No.: B11169670
M. Wt: 245.36 g/mol
InChI Key: VHNHIFKGSFVYQY-UHFFFAOYSA-N
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Description

N-benzyl-3-cyclohexylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to the nitrogen atom and a cyclohexyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-cyclohexylpropanamide typically involves the reaction of benzylamine with 3-cyclohexylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

    Temperature: Room temperature to 40°C

    Solvent: Dichloromethane or tetrahydrofuran (THF)

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-cyclohexylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the amide to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium

    Reduction: LiAlH₄ in dry ether

    Substitution: Alkyl halides in the presence of a base

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various benzyl derivatives

Scientific Research Applications

N-benzyl-3-cyclohexylpropanamide has found applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3-cyclohexylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3-cyclohexylpropanamide is unique due to the presence of both benzyl and cyclohexyl groups, which confer distinct chemical and physical properties. This dual functionality makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-benzyl-3-cyclohexylpropanamide

InChI

InChI=1S/C16H23NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,17,18)

InChI Key

VHNHIFKGSFVYQY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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